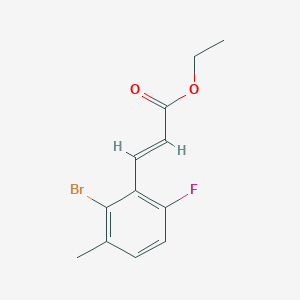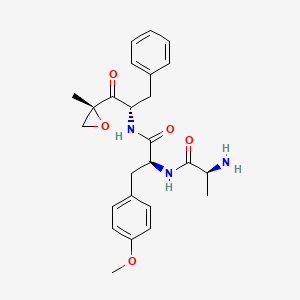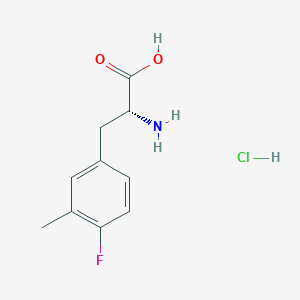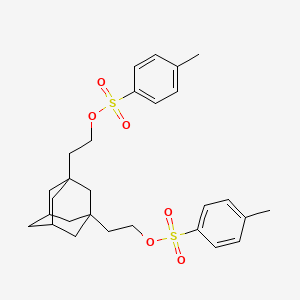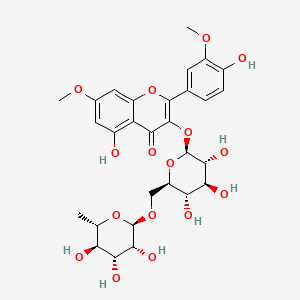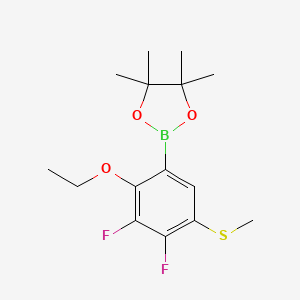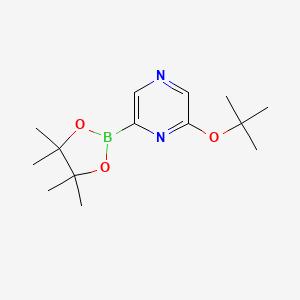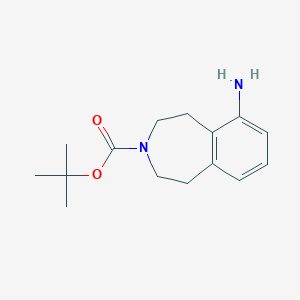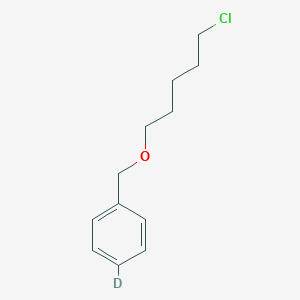
1-(5-Chloropentoxymethyl)-4-deuteriobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is a chemical compound with the molecular formula C12H16ClOD and a molecular weight of 213.72 g/mol. It is also known by its IUPAC name, 5-chloropentoxymethylbenzene. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 5-chloropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to modify biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function . The pathways involved include the activation of specific enzymes and receptors, which can result in various biological effects.
Comparison with Similar Compounds
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be compared with other similar compounds such as:
1-[[(5-Bromopentyl)oxy]methyl]benzene: Similar structure but with a bromine atom instead of chlorine.
1-[[(5-Iodopentyl)oxy]methyl]benzene: Contains an iodine atom instead of chlorine.
1-[[(5-Fluoropentyl)oxy]methyl]benzene: Contains a fluorine atom instead of chlorine.
The uniqueness of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the chlorine atom.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
213.72 g/mol |
IUPAC Name |
1-(5-chloropentoxymethyl)-4-deuteriobenzene |
InChI |
InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2/i1D |
InChI Key |
NFKHVAANLLONKQ-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)COCCCCCCl |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


